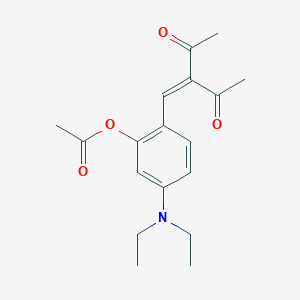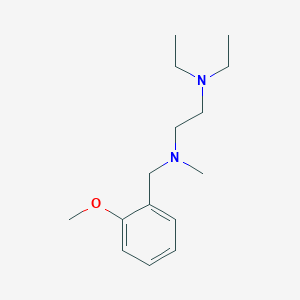
2-(2-acetyl-3-oxo-1-buten-1-yl)-5-(diethylamino)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-3-oxo-1-buten-1-yl)-5-(diethylamino)phenyl acetate, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a fluorescent probe that is widely used in various biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of ABEI involves the oxidation of the diethylamino group by hydrogen peroxide, which results in the formation of a fluorescent product. The fluorescence intensity of ABEI is directly proportional to the concentration of hydrogen peroxide.
Biochemical and Physiological Effects:
ABEI has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. ABEI has also been shown to protect cells against oxidative stress by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ABEI is its sensitivity and specificity for hydrogen peroxide. It is also relatively easy to use and can be used in a variety of experimental systems. However, ABEI has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.
Zukünftige Richtungen
There are several future directions for the use of ABEI in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and sensitive for hydrogen peroxide. Another area of research is the use of ABEI in the study of oxidative stress in various disease states, including cancer and neurodegenerative disorders. Finally, the use of ABEI in the development of new therapeutic agents for the treatment of oxidative stress-related diseases is an exciting area of research.
Synthesemethoden
The synthesis of ABEI involves the reaction of 2-acetyl-3-oxo-1-buten-1-yl chloride with 5-(diethylamino)phenol in the presence of sodium acetate. This reaction results in the formation of ABEI, which is a yellow powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
ABEI is widely used as a fluorescent probe in various biochemical and physiological experiments. It is used to detect the presence of hydrogen peroxide, which is an important signaling molecule in various biological processes. ABEI is also used to detect the activity of enzymes such as peroxidases and oxidases. In addition, ABEI is used to study the redox status of cells and tissues.
Eigenschaften
IUPAC Name |
[2-(2-acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-6-19(7-2)16-9-8-15(18(11-16)23-14(5)22)10-17(12(3)20)13(4)21/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZDLHVTLOQMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C(=O)C)C(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)






![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)